molecular formula C23H20BrNO4S B2589142 N-(2-benzoyl-4-bromophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 941931-58-4

N-(2-benzoyl-4-bromophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No. B2589142
CAS RN: 941931-58-4
M. Wt: 486.38
InChI Key: BISIXJHPUODLKP-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide, also known as BBA, is a chemical compound used in scientific research. BBA has been found to have potential therapeutic effects on various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Antimicrobial Activity

N-(2-benzoyl-4-bromophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide and its derivatives have been studied for their antimicrobial properties. For instance, certain acetamide derivatives have displayed good antimicrobial activity, particularly against a range of microbial strains. Compounds like 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides, synthesized through a series of reactions starting from benzoic acid, have shown variable antimicrobial activities relative to reference standards (Fahim & Ismael, 2019); (Rehman et al., 2016).

Ketone Reduction Catalysts

In organometallic chemistry, derivatives of this compound have been utilized in the synthesis of catalysts for ketone reduction. The preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts, which are used for this purpose, involves a series of reactions including the use of benzoyl acetamide derivatives (Facchetti et al., 2016).

Synthesis of Dronedarone Hydrochloride

The compound has also been used in the synthesis of Dronedarone Hydrochloride, a medication used for certain heart conditions. The synthesis involves multiple steps, starting from N-(2-butylbenzofuran-5-yl) acetamide and 4-(3-chloropropoxy) benzoyl chloride, eventually leading to the production of dronedarone hydrochloride (Feilong, 2011).

Molecular Structure Analysis

Studies on the molecular structure of similar acetamide compounds, like 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide, have provided insights into their crystal structures, which are crucial for understanding their chemical behavior and potential applications (Xiao et al., 2009).

Enzyme Inhibition

Several acetamide derivatives, particularly those with benzodioxane and acetamide moieties, have been synthesized and tested for their enzyme inhibitory potential. They have been found to exhibit substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, which could be relevant for developing treatments for conditions like diabetes or Alzheimer's disease (Abbasi et al., 2019).

Synthesis of Other Medical Compounds

The compound has also been used in synthesizing various other medically relevant compounds. These include derivatives like N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide, which have shown significant activity against enzymes like butyrylcholinesterase and acetylcholinesterase (Siddiqui et al., 2013).

Chemical Synthesis and Characterization

This compound and its derivatives have been widely used in chemical synthesis and characterization studies. For instance, compounds like benzyl 2-acetamido-2-deoxy-α-D-gulopyranoside have been synthesized from related compounds, contributing to the field of carbohydrate chemistry (Parquet & Sinaÿ, 1971).

Anticancer Agents

Moreover, some derivatives have been explored as potential anticancer agents. For example, diamide-coupled benzophenone analogues have shown promising results in in-vitro cytotoxic and antiproliferative assays against multiple cancer cell types (Zabiulla et al., 2016).

Cytotoxic, Anti-Inflammatory, and Analgesic Properties

Additionally, the derivatives of this compound have been assessed for cytotoxic, anti-inflammatory, analgesic, and antipyretic effects, showing activities comparable with standard drugs in certain cases (Rani et al., 2016).

Supramolecular Assembly

The crystal structures of similar compounds have been studied, revealing intermolecular hydrogen bonds and weak interactions that facilitate three-dimensional architectures. Such studies are vital for understanding the structural and functional aspects of these compounds (Hazra et al., 2014).

Electronic and Biological Interactions

Research has also delved into the electronic and biological interactions of similar compounds, exploring their structural parameters, electron behavior, and potential antifungal and anticancer activities through molecular docking studies (Bharathy et al., 2021).

properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrNO4S/c1-2-30(28,29)19-11-8-16(9-12-19)14-22(26)25-21-13-10-18(24)15-20(21)23(27)17-6-4-3-5-7-17/h3-13,15H,2,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISIXJHPUODLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-bromophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide

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